N1-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)-N2-(4-methoxybenzyl)oxalamide
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Overview
Description
The compound contains a fluorophenyl group, a piperidinyl group, and a methoxybenzyl group. The presence of these groups suggests that it might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The fluorophenyl and methoxybenzyl groups are likely to influence the compound’s overall shape and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom might increase its lipophilicity, influencing its solubility and distribution in biological systems .Scientific Research Applications
Orexin Receptor Antagonism and Binge Eating
Orexins (OX) and their receptors (OXR) are known to modulate various physiological processes, including feeding, arousal, stress, and drug abuse. In a study investigating the role of OX1R mechanisms in compulsive food consumption, selective antagonism at OX1R demonstrated potential for treating binge eating (BE) and possibly other eating disorders with a compulsive component. This suggests that compounds targeting OX1R, such as SB-649868, could represent a novel pharmacological treatment for BE, highlighting a significant research application of compounds with similar functional profiles (Piccoli et al., 2012).
Antiplatelet and Antihypertensive Activity
Novel carbamoylpyridine and carbamoylpiperidine analogues have been designed and synthesized for their platelet aggregation inhibitory activity. These compounds, including N1-[1-(4-bromobenzyl)-3-piperidino-carbonyl]-N4-(2-chlorophenyl)-piperazine hydrobromide and 1,4-bis-[3-[N4-(2-chlorophenyl)-N1-(piperazino-carbonyl)]-piperidin-1-yl-methyl]-benzene dibromide, demonstrate potential applications in the treatment of conditions requiring antiplatelet aggregation activity (Youssef et al., 2011). Additionally, 4-(diarylmethyl)-1-[3-(aryloxy)propyl]piperidines and related compounds have shown calcium-channel-blocking and antihypertensive activities, further expanding the therapeutic potential of related chemical entities (Shanklin et al., 1991).
COX-2 Inhibition for Anti-inflammatory Therapy
The synthesis and characterization of novel oxazines have demonstrated specific targeting of cyclooxygenase 2 (COX2), revealing the significance of 1,2-oxazine derivatives in developing COX2-specific inhibitors. Such compounds could serve as lead structures for anti-inflammatory therapy, offering a research application in the synthesis of new medicinal agents with enhanced selectivity and potency (Srinivas et al., 2015).
Corrosion Inhibition
Piperidine derivatives have been investigated for their corrosion inhibition properties on iron, using quantum chemical calculations and molecular dynamics simulations. These studies provide insights into the adsorption behaviors and inhibition efficiencies of such compounds, suggesting applications in materials science and engineering for protecting metal surfaces against corrosion (Kaya et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-[(4-fluorophenyl)carbamoyl]piperidin-4-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4/c1-32-20-8-2-16(3-9-20)14-25-21(29)22(30)26-15-17-10-12-28(13-11-17)23(31)27-19-6-4-18(24)5-7-19/h2-9,17H,10-15H2,1H3,(H,25,29)(H,26,30)(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXIEVWZKXBRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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